molecular formula C5H11NO B050434 3-Methylpyrrolidin-3-OL CAS No. 125032-87-3

3-Methylpyrrolidin-3-OL

Cat. No. B050434
M. Wt: 101.15 g/mol
InChI Key: ILBDVRCFTYQLOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "3-Methylpyrrolidin-3-OL" involves innovative protocols and methodologies. For instance, one study detailed the synthesis of 3-Amino-2-methylpyrrolidines via a novel protocol involving the reductive ring closure and O-deprotection, followed by ring expansion and a final reduction to yield the desired product in high yields (Organic & Biomolecular Chemistry, 2009). Another approach described the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine via double reduction of cyclic sulfonamide precursors (The Journal of Organic Chemistry, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies. For example, the structural analysis of 2-(2-Aminoethyl)-1-methylpyrrolidinium chloride hexachlorobismuthate (III) monohydrate revealed extensive intermolecular N-H…Cl hydrogen bonds, indicating charge-transfer interactions and the importance of crystal packing in determining the material's properties (Journal of Advances in Chemistry, 2013).

Chemical Reactions and Properties

Chemical transformations of pyrrolidine derivatives have been extensively studied, highlighting their versatility and reactivity. The chemical transformations of 3-aminopyrrolidin-2-ones, for example, involve reactions with benzaldehyde to give azomethines, which can be further reduced to N-substituted 3-aminopyrrolidin-2-ones (Russian Chemical Bulletin, 2009).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as 2,2,5,5-tetramethylpyrrolidin-3-ol, have been investigated using techniques like nuclear magnetic resonance spectroscopy, X-ray diffraction, and molecular mechanics calculations. These studies reveal the conformational preferences and stability of these molecules, as well as their hydrogen bonding capabilities (Journal of The Chemical Society-Perkin Transactions 1, 1985).

Scientific Research Applications

  • Synthetic Applications : A study by D’hooghe, Aelterman, and de Kimpe (2009) detailed a novel protocol for preparing 3-amino-2-methylpyrrolidines, which are structurally related to 3-Methylpyrrolidin-3-OL. This method involves the reductive ring closure and subsequent chemical transformations, offering a new pathway for synthesizing antipsychotic compounds like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

  • Pharmacological Research : Penning et al. (2009) identified 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a compound structurally similar to 3-Methylpyrrolidin-3-OL, as an effective inhibitor of Poly(ADP-ribose) polymerase (PARP), with potential applications in cancer treatment. This demonstrates the relevance of such structures in developing therapeutic agents (Penning et al., 2009).

  • Antimicrobial Activity : Cvetković et al. (2019) synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and evaluated their antifungal activities. Some of these compounds, particularly those with bromo substituents, showed significant inhibitory activities against a broad spectrum of fungi, highlighting the potential of 3-Methylpyrrolidin-3-OL derivatives in antifungal applications (Cvetković et al., 2019).

  • Natural Products Chemistry : Koob, Rudolph, and Veith (1997) investigated the absolute configuration of 3-methylpyrrolidine alkaloids derived from the poison glands of ants, indicating the presence of similar structures in natural products. This study contributes to understanding the biological roles and synthetic potential of compounds like 3-Methylpyrrolidin-3-OL (Koob, Rudolph, & Veith, 1997).

Safety And Hazards

3-Methylpyrrolidin-3-ol is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561870
Record name 3-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidin-3-OL

CAS RN

125032-87-3
Record name 3-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Huard, K Ahn, P Amor, DA Beebe… - Journal of medicinal …, 2017 - ACS Publications
… vacuo to provide (S)-3-methylpyrrolidin-3-ol (1.51 g, quant) … was charged with (S)-3-methylpyrrolidin-3-ol (1.41 g, 13.9 mmol), … Additional (S)-3-methylpyrrolidin-3-ol (270 mg, 2.67 mmol) …
Number of citations: 37 pubs.acs.org
K Futatsugi, AC Smith, M Tu, B Raymer… - Journal of Medicinal …, 2020 - ACS Publications
… Structurally diverse primary and secondary amine monomers were chosen for replacement of the (S)-3-methylpyrrolidin-3-ol, with emphasis on ring structures with varying methyl …
Number of citations: 38 pubs.acs.org
J Schoepfer, W Jahnke, G Berellini, S Buonamici… - 2018 - ACS Publications
… 19 was prepared analogously to 18; however rather than employing the enantiomerically pure methylpyrrolidin-3-ols as used for compounds 7 and 14, racemic 3-methylpyrrolidin-3-ol …
Number of citations: 299 pubs.acs.org
M Medjahdi, JC González‐Gómez, F Foubelo, M Yus - 2011 - Wiley Online Library
… (5R)-N-(tert-Butylsulfonyl)-5-(4-methoxybenzyl)-3-methylpyrrolidin-3-ol (4): A solution of the crude diastereomeric mixture of amino–epoxides 320 in dry DMF (10 mL) was added under …
SV Pansare, KG Kulkarni - RSC Advances, 2013 - pubs.rsc.org
A formal enantioselective synthesis of (−)-aphanorphine (91% ee), that culminates with the preparation of (+)-O-methyl aphanorphine, was achieved. The methodology involves the …
Number of citations: 8 pubs.rsc.org
X Dai, K Wang, H Chen, X Huang, Z Feng - Bioorganic Chemistry, 2021 - Elsevier
Blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signalling pathway is a promising tumour immunotherapeutic approach, and small molecule …
Number of citations: 9 www.sciencedirect.com
M Thamim, AK Agrahari, P Gupta, K Thirumoorthy - Molecules, 2023 - mdpi.com
Mutations in homodimeric isocitrate dehydrogenase (IDH) enzymes at specific arginine residues result in the abnormal activity to overproduce D-2 hydroxyglutarate (D-2HG), which is …
Number of citations: 8 www.mdpi.com
S Goda, K Yamada, Y Yamamoto, H Maekawa… - Journal of …, 2003 - Elsevier
Electroreduction of non-conjugated enones and ynones containing a sulfur or a nitrogen atom in the connecting chains brought about regio- and stereoselective intramolecular …
Number of citations: 13 www.sciencedirect.com
KG Kulkarni - 2014 - research.library.mun.ca
(−)-Aphanorphine is an alkaloid isolated from the fresh water algae Aphanizomenon flos-aquae. The 3-benzazepine scaffold in aphanorphine resembles the benzomorphan analgesics …
Number of citations: 4 research.library.mun.ca
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org

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